1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene
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Overview
Description
1-Acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AC-5216 and has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It may also interact with other neurotransmitter systems, such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
This compound has been found to modulate the levels of various neurotransmitters, including GABA, serotonin, and dopamine. It has also been shown to affect the expression of certain genes involved in the regulation of anxiety and depression. In animal studies, it has been found to reduce seizure activity and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various physiological and biochemical processes. However, one limitation is its relatively complex synthesis method, which may limit its availability and increase the cost of experiments.
Future Directions
There are several future directions for research on 1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to elucidate the exact mechanism of action and to determine the optimal dosage and administration route. Another area of research is its potential use in the treatment of neuropathic pain, which is a challenging condition to treat. Additionally, studies are needed to explore its potential use in other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Synthesis Methods
The synthesis of 1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid. The resulting product is then subjected to further reactions to obtain the final compound.
Scientific Research Applications
1-Acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities. Additionally, it has shown promise in the treatment of neuropathic pain and cognitive disorders.
Properties
IUPAC Name |
1-(2-pyridin-4-yl-1-oxa-3,4-diazaspiro[4.5]dec-2-en-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11(18)17-14(7-3-2-4-8-14)19-13(16-17)12-5-9-15-10-6-12/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODIJBMDUWZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCCC2)OC(=N1)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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